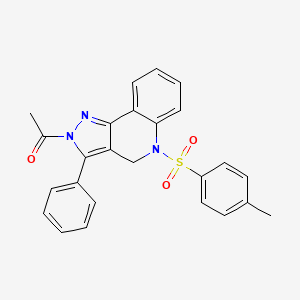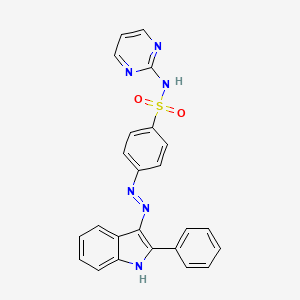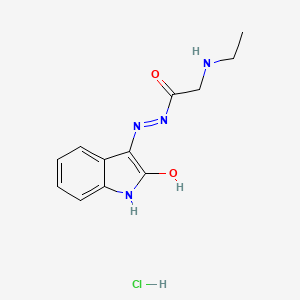
p-Methoxyfentanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxyfentanyl: It is an analog of fentanyl, with similar effects but slightly lower potency
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyfentanyl involves several steps, starting from the appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the intermediate, which is then further reacted to produce this compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: p-Methoxyfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
p-Methoxyfentanyl has several scientific research applications, including:
Mécanisme D'action
p-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of the receptor and subsequent inhibition of pain signals. The molecular targets involved include the mu-opioid receptor, which is responsible for the analgesic effects of the compound .
Comparaison Avec Des Composés Similaires
p-Methoxyfentanyl is similar to other fentanyl analogs, such as:
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Benzylfentanyl
- Furanylfentanyl
- Homofentanyl
Uniqueness: this compound is unique due to its methoxy group at the para position, which slightly reduces its potency compared to fentanyl but still retains significant analgesic properties .
Propriétés
Numéro CAS |
1688-41-1 |
|---|---|
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(20-9-11-22(27-2)12-10-20)21-14-17-24(18-15-21)16-13-19-7-5-4-6-8-19/h4-12,21H,3,13-18H2,1-2H3 |
Clé InChI |
QKQAUPIOVFHVJI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)






